

ShK-Dap22: A Selective Kv1.3 Channel Blocker for Immunomodulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ShK-Dap22

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune disorders due to its pivotal role in the activation and proliferation of effector memory T cells (TEM cells). These cells are key mediators in the pathogenesis of diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. **ShK-Dap22**, a potent and selective peptide blocker of the Kv1.3 channel, represents a significant advancement in the development of targeted immunomodulatory therapies. This technical guide provides a comprehensive overview of **ShK-Dap22**, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.

ShK-Dap22 is a synthetic analog of the ShK toxin, originally isolated from the sea anemone *Stichodactyla helianthus*. The parent toxin, ShK, potently blocks Kv1.3 but also exhibits high affinity for other potassium channels, particularly Kv1.1, which is abundant in the central nervous system, raising concerns about potential neurotoxicity. To enhance selectivity, the lysine residue at position 22 of ShK was replaced with a non-natural, positively charged amino acid, diaminopropionic acid (Dap), yielding **ShK-Dap22**.^[1] This modification results in a dramatic increase in selectivity for Kv1.3 over other Kv channels, making it a more desirable candidate for therapeutic development.

Mechanism of Action

ShK-Dap22 exerts its inhibitory effect by physically occluding the outer vestibule of the Kv1.3 channel pore. The positively charged diaminopropionic acid at position 22 interacts with specific residues within the channel's turret region, leading to a high-affinity and selective blockade. By inhibiting the flow of potassium ions through the Kv1.3 channel, **ShK-Dap22** prevents the hyperpolarization of the T cell membrane that is necessary to maintain the calcium influx required for T cell activation, cytokine production, and proliferation. This selective suppression of TEM cells, which highly express Kv1.3, allows for targeted immunomodulation while sparing other T cell subsets that are less dependent on this channel.

Quantitative Data: Selectivity Profile of ShK-Dap22

The enhanced selectivity of **ShK-Dap22** for the Kv1.3 channel is a key attribute for its therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **ShK-Dap22** for various potassium channels, demonstrating its remarkable specificity.

Channel	Species	IC50 (pM)	Reference
mKv1.3	Mouse	23	[2]
mKv1.1	Mouse	1,800	[2]
hKv1.6	Human	10,500	[2]
mKv1.4	Mouse	37,000	[2]
rKv1.2	Rat	39,000	[2]
hKv1.5	Human	>100,000	[2]
mKv1.7	Mouse	>100,000	[2]
hKv3.1	Human	>100,000	[2]
rKv3.4	Rat	>100,000	[2]
hKCa4	Human	>100,000	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **ShK-Dap22**.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Inhibition

This protocol details the measurement of Kv1.3 channel inhibition by **ShK-Dap22** using the whole-cell patch-clamp technique in a cell line stably expressing the human Kv1.3 channel (e.g., L929 or CHO cells).

Materials:

- Cells stably expressing human Kv1.3 channels
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries
- Microforge
- Perfusion system
- Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose; pH adjusted to 7.4 with NaOH.
- Intracellular (pipette) solution: 140 mM KF, 11 mM EGTA, 2 mM MgCl₂, 10 mM HEPES; pH adjusted to 7.2 with KOH.
- **ShK-Dap22** stock solution (e.g., 1 μ M in extracellular solution with 0.1% BSA).

Procedure:

- Prepare fresh extracellular and intracellular solutions and filter-sterilize.
- Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tips using a microforge to a final resistance of 2-4 M Ω when filled with intracellular solution.

- Plate the Kv1.3-expressing cells onto glass coverslips in a recording chamber.
- Mount the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Fill a patch pipette with the intracellular solution and mount it on the headstage.
- Approach a target cell and form a gigaohm seal ($>1\text{ G}\Omega$) between the pipette tip and the cell membrane.
- Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV .
- Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to $+40\text{ mV}$ for 200 ms) at regular intervals (e.g., every 30 seconds).
- Record stable baseline currents for several minutes.
- Apply **ShK-Dap22** at various concentrations (e.g., 1 pM to 1 nM) via the perfusion system.
- Record the inhibition of the Kv1.3 current until a steady-state block is achieved at each concentration.
- Wash out the peptide with the extracellular solution to assess the reversibility of the block.
- Analyze the data by measuring the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline current.
- Fit the concentration-response data to the Hill equation to determine the IC_{50} value.

In Vitro T-Cell Proliferation Assay ([^3H]Thymidine Incorporation)

This assay measures the ability of **ShK-Dap22** to inhibit the proliferation of activated human T cells.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Anti-CD3 antibody (e.g., OKT3)
- [³H]Thymidine (1 mCi/mL)
- 96-well flat-bottom tissue culture plates
- Cell harvester
- Scintillation counter and scintillation fluid

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend the cells in complete RPMI-1640 medium.
- Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
- Plate the PBMCs at a density of 2 x 10⁵ cells per well in the anti-CD3 coated plate.
- Prepare serial dilutions of **ShK-Dap22** in complete RPMI-1640 medium.
- Add the **ShK-Dap22** dilutions to the wells to achieve final concentrations ranging from picomolar to nanomolar. Include a vehicle control (medium only).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.
- Pulse the cells by adding 1 µCi of [³H]thymidine to each well.
- Incubate for an additional 18-24 hours.
- Harvest the cells onto glass fiber filters using a cell harvester.

- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition of proliferation for each **ShK-Dap22** concentration compared to the stimulated control (no inhibitor).
- Determine the IC50 value from the concentration-response curve.

In Vivo Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes a general framework for evaluating the therapeutic efficacy of **ShK-Dap22** in a rat model of multiple sclerosis. The specific dosage and administration schedule should be optimized based on preliminary pharmacokinetic and pharmacodynamic studies.

Materials:

- Female Lewis rats (8-10 weeks old)
- Guinea pig spinal cord homogenate (GPSCH) or myelin basic protein (MBP)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- **ShK-Dap22**
- Sterile saline or appropriate vehicle for injection

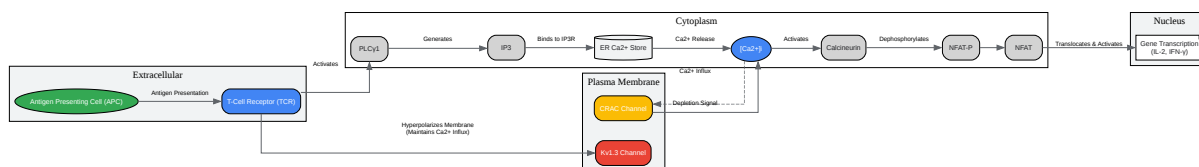
Procedure:

- Induction of EAE:
 - Prepare an emulsion of GPSCH or MBP in CFA.
 - Anesthetize the rats and immunize them with a subcutaneous injection of the emulsion at the base of the tail or in the hind footpads.

- Monitor the animals daily for clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis. Score the disease severity on a standardized scale (e.g., 0-5).
- Treatment Protocol:
 - Based on the study design (prophylactic or therapeutic), begin treatment with **ShK-Dap22** or vehicle.
 - For prophylactic treatment, start administration on the day of immunization or shortly after.
 - For therapeutic treatment, begin administration upon the onset of clinical signs.
 - Administer **ShK-Dap22** via a suitable route (e.g., subcutaneous or intravenous injection) at a predetermined dose and frequency (e.g., 100 µg/kg daily).
- Monitoring and Endpoint Analysis:
 - Continue daily clinical scoring and body weight measurements throughout the study.
 - At the end of the study, euthanize the animals and collect tissues (e.g., spinal cord, brain) for histopathological analysis to assess inflammation and demyelination.
 - Spleen and lymph nodes can be collected for ex vivo analysis of T cell responses.
- Data Analysis:
 - Compare the mean clinical scores, disease incidence, and day of onset between the **ShK-Dap22**-treated and vehicle-treated groups.
 - Analyze histopathology scores to quantify the extent of CNS inflammation and demyelination.

Visualizations

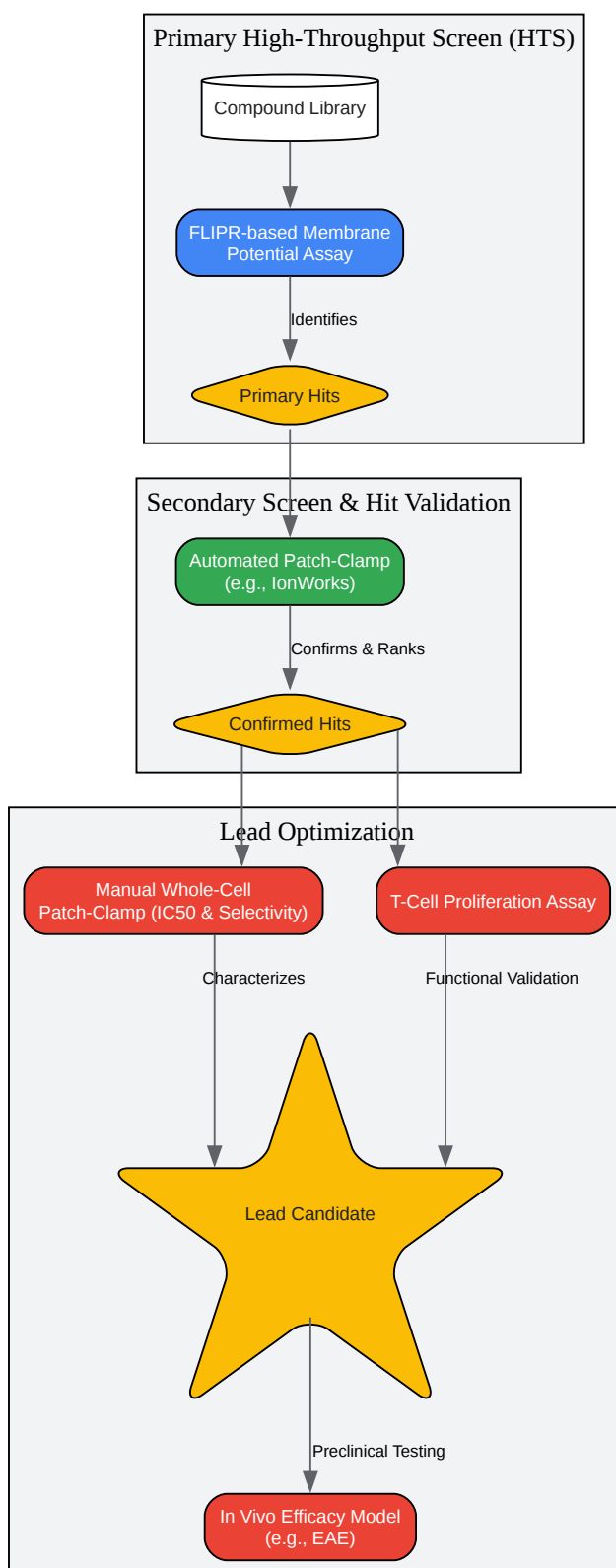
Signaling Pathway of Kv1.3 in T-Cell Activation



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Caption: Kv1.3 signaling cascade in T-cell activation.

Experimental Workflow for Screening Kv1.3 Blockers



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Caption: Workflow for discovery of Kv1.3 channel blockers.

Conclusion

ShK-Dap22 stands out as a highly selective and potent blocker of the Kv1.3 potassium channel. Its ability to preferentially suppress the activation of pathogenic TEM cells provides a targeted approach to immunotherapy with a potentially favorable safety profile compared to broader immunosuppressants. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug developers to investigate **ShK-Dap22** and other Kv1.3-targeting molecules, paving the way for novel treatments for a variety of autoimmune diseases.

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References

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- To cite this document: BenchChem. [ShK-Dap22: A Selective Kv1.3 Channel Blocker for Immunomodulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140072#shk-dap22-as-a-selective-kv1-3-channel-blocker]

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